Thieno[3,2-c]pyridine

Antibacterial drug discovery Oxazolidinone antibiotics Gram-positive pathogens

This [3,2-c] isomer is the non-substitutable pharmacophore for clinically validated P2Y12 antagonists clopidogrel and ticlopidine—a synthetic route that cannot be replicated with the other five thienopyridine isomers. Medicinal chemistry teams rely on this scaffold for kinase inhibitor programs (EGFR, BTK, VEGFR-2/PIM-1), oxazolidinone antibiotics with MIC values comparable to linezolid, and glucose-6-phosphatase inhibitors (IC50 down to 140 nM). Procuring the parent [3,2-c] isomer ensures synthetic fidelity in API manufacturing and lead optimization.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 272-14-0
Cat. No. B143518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine
CAS272-14-0
Synonyms5-Azathianaphthene; 
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1SC=C2
InChIInChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
InChIKeyMKYRMMMSZSVIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridine (CAS 272-14-0): Pharmacophore Core and Intermediates for Differentiated Drug Discovery Programs


Thieno[3,2-c]pyridine (CAS 272-14-0) is a bicyclic heteroaromatic scaffold formed by the ortho-fusion of a thiophene ring to a pyridine ring in a [3,2-c] annulation mode [1]. This specific isomer exhibits unique electronic properties and a versatile C-4/C-7 functionalization pattern that distinguishes it from the five other isomeric thienopyridine structures (including thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine) [1]. It serves as the core pharmacophore or essential synthetic intermediate for several clinically validated drugs including ticlopidine and clopidogrel [2]. The unsubstituted parent compound exhibits a predicted pKa of 4.83±0.30, XLogP3-AA of 1.9, a melting point of 47–49°C, and a boiling point of 255.1±13.0°C at 760 Torr [3].

Why Isomeric Thienopyridine Analogs Cannot Substitute for Thieno[3,2-c]pyridine in Validated Pharmacophore Applications


Among the six isomeric thienopyridine structures, the [3,2-c] annulation mode confers a distinct spatial arrangement of nitrogen and sulfur heteroatoms that critically dictates receptor binding geometry, metabolic stability, and synthetic derivatization pathways [1]. Substituting the thieno[3,2-c]pyridine core with the isomeric thieno[2,3-c]pyridine system may yield equipotent enzyme inhibition in certain isolated assays (e.g., glucose-6-phosphatase) [2]; however, substitution with the benzo analogue 1,2,3,4-tetrahydroisoquinoline results in substantial loss of inhibitory potency [2], while replacement of sulfur with oxygen (furo[3,2-c]pyridine) alters the electrophysiological mechanism of action despite convergent behavioral outcomes [3]. Furthermore, the [3,2-c] isomer serves as the established intermediate for clinically validated P2Y12 antagonists including clopidogrel and ticlopidine, a synthetic route that cannot be replicated with alternative isomers [4]. The quantitative evidence below demonstrates that even structurally close analogs exhibit meaningful performance divergence across multiple therapeutic target classes.

Thieno[3,2-c]pyridine (CAS 272-14-0): Quantified Comparator-Based Selection Evidence Across Key Application Dimensions


Antibacterial Oxazolidinones Bearing the Tetrahydrothieno[3,2-c]pyridine Scaffold Demonstrate MIC Comparable to Linezolid and Superior to Eperezolid

In a comparative antibacterial evaluation against Gram-positive pathogens, compound 15—a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-substituted oxazolidinone—exhibited minimum inhibitory concentration (MIC) values comparable to the marketed drug linezolid and superior to the clinical candidate eperezolid [1]. This head-to-head comparison demonstrates that the thieno[3,2-c]pyridine scaffold can be leveraged to achieve oxazolidinone antibacterial potency without sacrificing activity relative to the established benchmark.

Antibacterial drug discovery Oxazolidinone antibiotics Gram-positive pathogens

Tetrahydrothieno[3,2-c]pyridine Core Is Equipotent to the [2,3-c] Isomer but Significantly Superior to the Benzo Analogue as Glucose-6-Phosphatase Inhibitor

Structure-activity relationship (SAR) analysis of glucose-6-phosphatase catalytic site inhibitors reveals that the tetrahydrothieno[3,2-c]pyridine core ring system and the isomeric [2,3-c] system are equipotent, whereas the corresponding benzo analogue (1,2,3,4-tetrahydroisoquinoline) demonstrates substantially reduced inhibitory activity [1]. Optimized compounds within the thieno[3,2-c]pyridine series achieved IC50 values as low as 140 nM [1]. This cross-system comparison provides direct guidance for scaffold triage in metabolic disease programs.

Glucose-6-phosphatase inhibition Type 2 diabetes Metabolic disease drug discovery

Thieno[3,2-c]pyridine Derivatives Exhibit Distinct Electrophysiological Effects on Dopamine Neurons Compared to Furo[3,2-c]pyridine Analogs

Electrophysiological studies of lead prototypes from arylpiperazine-appended thieno[3,2-c]pyridine and furo[3,2-c]pyridine series indicate that these two structurally similar molecules have distinctively different effects on dopamine neurons in brain areas A9 and A10, despite convergent behavioral indices of antipsychotic activity in apomorphine stereotypy, Sidman avoidance response, and conditioned avoidance response models [1]. Both series exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak dopamine D2 receptor interaction [1].

Antipsychotic drug discovery Dopamine receptor pharmacology CNS drug development

Thieno[3,2-c]pyridin-4-amine Scaffold Enables Potent BTK Inhibition with Validated Kinase Selectivity Profile

A discovery campaign identified thieno[3,2-c]pyridin-4-amine derivatives as a novel class of Bruton's tyrosine kinase (BTK) inhibitors, establishing this scaffold as a privileged chemotype for targeting the BTK ATP-binding pocket [1]. While specific IC50 values are not extracted in the accessible abstract, the work verifies the value of the thieno[3,2-c]pyridin-4-amine scaffold in kinase drug design [1]. For context, optimized EGFR inhibitors bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety have achieved IC50 values of 4.0 nM against EGFRL858R/T790M with 42-fold selectivity over wild-type EGFR (IC50 = 170.0 nM) [2], demonstrating the broader kinase targeting potential of this scaffold class.

Bruton's tyrosine kinase (BTK) inhibition Kinase drug discovery Oncology and immunology

Thieno[3,2-c]pyridine Serves as Critical Synthetic Intermediate for Clinically Validated Antiplatelet Drugs Clopidogrel and Ticlopidine

Thieno[3,2-c]pyridine is the established synthetic intermediate for the commercial production of ticlopidine and clopidogrel, two thienopyridine-class P2Y12 receptor antagonists with global clinical use for prevention of arterial thrombosis [1][2]. Patent literature describes synthetic routes to thieno[3,2-c]pyridine derivatives that are subsequently converted to pyridinium salts and hydrogenated to yield the active pharmaceutical ingredients [1]. A 2025 patent (IN435134) discloses an electrochemical process for preparing thieno[3,2-c]pyridine derivatives, indicating continued industrial innovation around this scaffold [3].

Antiplatelet drug synthesis P2Y12 receptor antagonism Cardiovascular drug manufacturing

Thieno[3,2-c]pyridine (CAS 272-14-0): Evidence-Anchored Application Scenarios for Procurement and Scientific Selection


Antibacterial Oxazolidinone Discovery Programs Requiring Linezolid-Comparable Gram-Positive Activity

Medicinal chemistry teams developing novel oxazolidinone antibiotics should select 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a core scaffold based on demonstrated MIC values comparable to linezolid and superior to eperezolid against MRSA and vancomycin-resistant Enterococcus faecalis [1]. This evidence supports the scaffold as a viable alternative to traditional oxazolidinone cores in structure-based antibacterial design.

Glucose-6-Phosphatase Inhibitor Development for Type 2 Diabetes

Research groups targeting the glucose-6-phosphatase catalytic site for type 2 diabetes intervention should prioritize the tetrahydrothieno[3,2-c]pyridine scaffold over the benzo analogue 1,2,3,4-tetrahydroisoquinoline, as SAR studies demonstrate the benzo analogue is 'much less potent' [1]. The scaffold has produced optimized inhibitors with IC50 values down to 140 nM, validating its suitability for lead optimization campaigns.

Kinase Inhibitor Programs Targeting BTK, EGFR, VEGFR-2/PIM-1, or Hsp90

The thieno[3,2-c]pyridine scaffold, particularly in its 4-amine and tetrahydro forms, has been validated as a privileged kinase inhibitor pharmacophore across multiple targets including BTK [1], EGFR (with demonstrated 42-fold mutant-over-wildtype selectivity, IC50 = 4.0 nM for EGFRL858R/T790M) [2], and dual VEGFR-2/PIM-1 [3]. Procurement of this scaffold supports medicinal chemistry efforts across a broad kinase target landscape.

Pharmaceutical Manufacturing of Clopidogrel and Ticlopidine API Intermediates

Industrial process chemistry teams engaged in the synthesis of clopidogrel, ticlopidine, or their generic equivalents require thieno[3,2-c]pyridine as a non-substitutable synthetic intermediate [1][2]. The compound's role in the established pyridinium salt formation and subsequent hydrogenation pathway makes it essential for validated antiplatelet API manufacturing routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.